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Abstract
(R)-SLV 319, also known as Ibipinabant, is a potent and highly selective cannabinoid CB1

receptor antagonist that was investigated for the treatment of obesity.[1][2] Its clinical

development was discontinued during Phase II trials.[3] This technical guide provides a

comprehensive overview of the available preclinical toxicological and safety data for (R)-SLV
319. The primary focus of this document is the significant myotoxicity observed in preclinical

studies, a key factor in its development halt. The guide summarizes quantitative data, details

available experimental protocols, and presents signaling pathways and experimental workflows

through diagrams to facilitate a deeper understanding of the compound's safety profile for

research and drug development professionals.

Introduction
(R)-SLV 319 (Ibipinabant) is a synthetic, orally active antagonist of the cannabinoid CB1

receptor with a high degree of selectivity over the CB2 receptor.[2] The antagonism of the CB1

receptor was a promising therapeutic strategy for weight reduction and management of

metabolic disorders. However, significant safety concerns, primarily muscle toxicity, emerged

during preclinical evaluation in beagle dogs.[4][5] This guide synthesizes the publicly available

toxicological data to offer a detailed safety profile of (R)-SLV 319.
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Non-Clinical Toxicology
The most significant toxicological finding for (R)-SLV 319 is myotoxicity, observed as skeletal

and cardiac muscle degeneration in beagle dogs.[4][5] This adverse effect is attributed to off-

target mitochondrial toxicity.[1]

General Toxicology
Myotoxicity in Beagle Dogs:

Preclinical studies in beagle dogs revealed that oral administration of Ibipinabant led to striated

muscle fiber degeneration.[4][5] This was accompanied by increases in serum markers of

muscle damage.

Study Parameter Observation Reference

Species Beagle Dog [4][5]

Route of Administration Oral [4][5]

Dose Levels (13-day study) 0, 1, 10, 300 mg/kg [5]

Key Findings

Skeletal and cardiac myopathy,

microscopic striated muscle

degeneration, accumulation of

lipid droplets in myofibers.

[4][5]

Serum Chemistry Changes

Increased muscle-derived

enzymes (e.g., ALT, AST),

decreased glucose, increased

non-esterified fatty acids and

cholesterol, metabolic acidosis.

[4][5]

Genetic Toxicology
There is no publicly available data on the genotoxic potential of (R)-SLV 319 from standard

assays such as the Ames test or in vivo micronucleus assays.

Carcinogenicity
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No carcinogenicity studies for (R)-SLV 319 have been reported in the public domain.

Reproductive and Developmental Toxicology
Publicly available information regarding reproductive and developmental toxicity studies for (R)-
SLV 319 is not available.

Safety Pharmacology
Detailed safety pharmacology studies for (R)-SLV 319, including assessments of the central

nervous, cardiovascular, and respiratory systems, are not publicly available. The

discontinuation of its development at an early clinical stage may account for this lack of data.

ADME (Absorption, Distribution, Metabolism, and
Excretion)
Comprehensive ADME and pharmacokinetic data for (R)-SLV 319 in various preclinical species

are not readily available in the published literature.

Mechanism of Myotoxicity
The myotoxicity of Ibipinabant is not related to its primary pharmacology as a CB1 receptor

antagonist but is due to an off-target effect on mitochondrial function.[1][4]

Mitochondrial Dysfunction
Ibipinabant was identified as an inhibitor of the adenine nucleotide translocase (ANT) in the

inner mitochondrial membrane.[1] This inhibition disrupts the exchange of ADP and ATP,

leading to a cascade of detrimental cellular events.

Inhibition of ADP/ATP Exchange: Impairs the transport of ATP out of the mitochondria and

ADP into the mitochondrial matrix.[1]

Decreased ATP Production: Leads to cellular energy depletion, particularly in tissues with

high energy demand like muscle.[1]

Increased Reactive Oxygen Species (ROS) Generation: Mitochondrial dysfunction results in

elevated oxidative stress.[1]
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Caption: Proposed signaling pathway for Ibipinabant-induced myotoxicity.
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Experimental Protocols
Detailed experimental protocols for the toxicological screening of (R)-SLV 319 are not fully

available in the public domain. The following descriptions are based on the methodologies

reported in key publications.

In Vivo Myotoxicity Study in Beagle Dogs (Summary of a
representative study)

Test System: Beagle dogs.[5]

Administration: Daily oral doses.[5]

Dose Groups: 0 (control), 1, 10, and 300 mg/kg.[5]

Duration: 13 days.[5]

Parameters Monitored:

Clinical observations.

Serum chemistry: Muscle-derived enzymes (ALT, AST), glucose, non-esterified fatty acids,

cholesterol.[4][5]

Histopathology: Microscopic examination of skeletal and cardiac muscle tissues.[4][5]
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Caption: Generalized workflow for the in vivo myotoxicity study.

In Vitro Assessment of Mitochondrial Toxicity
Cell Line: C2C12 myoblasts.[1]

Compound Exposure: Cells treated with varying concentrations of Ibipinabant.
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Assays:

Cytotoxicity: To determine the potency of cell killing.

Mitochondrial Respiration: Measurement of oxygen consumption.

ATP Production: Quantification of cellular ATP levels.

Reactive Oxygen Species (ROS) Generation: Measurement of cellular ROS.

Adenine Nucleotide Translocase (ANT) Activity: In isolated mitochondria or mitoplasts to

confirm direct inhibition.[1]
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Caption: Workflow for in vitro mitochondrial toxicity assessment.

Conclusion
The preclinical safety profile of (R)-SLV 319 (Ibipinabant) is dominated by concerns of

myotoxicity, which has been mechanistically linked to the inhibition of mitochondrial adenine

nucleotide translocase. While this provides valuable insight into a specific off-target toxicity, a

comprehensive toxicological evaluation is limited by the lack of publicly available data from

standard safety pharmacology, genetic toxicology, carcinogenicity, and reproductive toxicology

studies. The discontinuation of its clinical development at an early stage likely precluded the

generation and publication of a complete regulatory toxicology package. Researchers and drug

developers should be aware of the potential for mitochondrial toxicity with compounds

structurally related to Ibipinabant.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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